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Abstract
EOC317, also known as ACTB-1003, is a potent, orally bioavailable small molecule that

functions as a multi-mode kinase inhibitor. It has demonstrated significant potential in

preclinical studies as an antineoplastic agent by simultaneously targeting key pathways

involved in cancer cell proliferation, survival, and angiogenesis. This technical guide provides a

comprehensive overview of EOC317, including its chemical properties, mechanism of action,

and preclinical data. Detailed experimental considerations and visualizations of the targeted

signaling pathways are presented to support further research and development efforts.

Chemical Properties and Identification
EOC317 is a complex heterocyclic molecule with the chemical formula C27H26F5N7O3. It is

identified by the CAS number 939805-30-8.
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Property Value

CAS Number 939805-30-8

Molecular Formula C27H26F5N7O3

Molecular Weight 591.53 g/mol

Synonyms ACTB-1003, EDP317

Class
Antineoplastics; Morpholines; Pyrroles; Small

molecules; Triazines[1]

Mechanism of Action
EOC317 exerts its anti-cancer effects by inhibiting multiple protein kinases that are crucial for

tumor growth and survival. Its primary targets include Fibroblast Growth Factor Receptors

(FGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tie-2, as well as the

downstream phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade.[1][2][3]

Table 2: Kinase Inhibition Profile of EOC317

Target IC50 (nM) Biological Function

VEGFR2 2 Angiogenesis

Tie-2 4 Angiogenesis

FGFR1 6
Cell proliferation, survival,

differentiation

RSK 5
Cell growth, proliferation,

survival

p70S6K 32 Protein synthesis, cell growth

The multi-targeted nature of EOC317 allows it to combat cancer through a variety of

mechanisms:
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Inhibition of Angiogenesis: By targeting VEGFR2 and Tie-2, EOC317 can disrupt the

formation of new blood vessels that tumors need to grow and metastasize.[2]

Targeting Cancer Mutations: Inhibition of FGFR addresses cancers that are driven by genetic

alterations in this receptor family.[2]

Induction of Apoptosis: Through the inhibition of the PI3K/AKT/mTOR pathway, including

downstream effectors like RSK and p70S6K, EOC317 can induce programmed cell death in

cancer cells.[2]

Preclinical Efficacy
Preclinical studies have demonstrated the potent anti-tumor activity of EOC317 in various

cancer models.

In Vitro Studies
EOC317 has shown dose-dependent inhibition of tumor growth in cell lines with FGFR genetic

alterations.[2]

OPM2 (Human Multiple Myeloma): This cell line harbors an FGFR3 translocation and

mutation.[2]

Ba/F3-TEL-FGFR1 (Murine Leukemia): These cells are driven by FGFR1 overexpression.[2]

In Vivo Studies
In vivo xenograft models have further confirmed the anti-cancer effects of EOC317.

H460 (Human Lung Cancer): In vivo mechanism of action studies in H460 tumors

demonstrated inhibition of RSK and p70S6K, coupled with the induction of apoptosis, as

evidenced by PARP cleavage and TUNEL assays.[2]

HCT-116 (Human Colon Cancer): EOC317 was shown to inhibit tumor angiogenesis,

confirmed by the inhibition of CD31 staining in tumor sections.[2] Importantly, EOC317 could

be combined with standard chemotherapy agents like 5-fluorouracil (5-FU) or paclitaxel

without increasing toxicity.[2]
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Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by EOC317.
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Experimental Protocols: Key Considerations
While specific, detailed protocols for EOC317 are not publicly available, the following provides

a general framework for key experiments based on standard methodologies.
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Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the IC50 of EOC317 against target kinases.

Principle: A variety of assay formats can be used, such as FRET-based assays (e.g.,

LanthaScreen®) or luminescence-based assays (e.g., Kinase-Glo®). These assays typically

involve a purified kinase, a substrate (peptide or protein), and ATP. The inhibitor (EOC317) is

added at various concentrations, and the kinase activity is measured.

General Protocol:

Prepare a dilution series of EOC317.

In a multi-well plate, combine the kinase, a fluorescently labeled or biotinylated substrate,

and ATP.

Add the different concentrations of EOC317 to the wells.

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

Stop the reaction and measure the signal (e.g., fluorescence or luminescence).

Plot the percentage of kinase inhibition against the log of the inhibitor concentration to

determine the IC50 value.

Cell Proliferation Assay
Objective: To assess the effect of EOC317 on the proliferation of cancer cell lines.

Principle: Assays like MTT, XTT, or CellTiter-Glo® measure cell viability as an indicator of

proliferation.

General Protocol:

Seed cancer cells (e.g., OPM2, Ba/F3-TEL-FGFR1) in a 96-well plate and allow them to

adhere overnight.

Treat the cells with a range of concentrations of EOC317.
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Incubate for a specified period (e.g., 72 hours).

Add the viability reagent (e.g., MTT) and incubate as per the manufacturer's instructions.

Measure the absorbance or luminescence.

Calculate the percentage of cell viability relative to an untreated control and determine the

GI50 (concentration for 50% growth inhibition).

Western Blot Analysis
Objective: To analyze the effect of EOC317 on the phosphorylation status of target proteins

and downstream signaling molecules.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them

to a membrane, and detects specific proteins using antibodies.

General Protocol:

Treat cancer cells with EOC317 for a specified time.

Lyse the cells to extract proteins.

Determine the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies against phosphorylated and total forms of

target proteins (e.g., p-RSK, RSK, p-p70S6K, p70S6K, p-AKT, AKT).

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.
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In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of EOC317 in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors

are established, the mice are treated with the drug, and tumor growth is monitored.

General Protocol:

Inject cancer cells (e.g., H460, HCT-116) subcutaneously into the flank of

immunocompromised mice.

Monitor the mice for tumor growth.

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

Administer EOC317 orally at different doses, according to a predetermined schedule.

Measure tumor volume and body weight regularly.

At the end of the study, tumors can be excised for further analysis (e.g., Western blot,

immunohistochemistry for markers like CD31).

Clinical Development and Future Directions
Phase I clinical trials for EOC317 in solid tumors have been conducted.[1] However, the

development for certain cancer types was discontinued.[1] Despite this, the multi-targeted

mechanism of action of EOC317 continues to make it a valuable tool for cancer research,

particularly in the context of tumors with specific genetic alterations in the FGFR and PI3K

pathways. Further investigation into biomarkers that predict response to EOC317 could help

identify patient populations most likely to benefit from this therapeutic approach.

Conclusion
EOC317 is a potent multi-mode kinase inhibitor with demonstrated preclinical activity against

various cancer models. Its ability to simultaneously target key pathways in tumorigenesis and

angiogenesis provides a strong rationale for its continued investigation as a potential anti-

cancer agent. This technical guide offers a comprehensive overview of its properties and
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mechanism of action to aid researchers in designing and interpreting future studies with this

promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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